molecular formula C15H25BO2S B14133952 Dibutyl ((phenylthio)methyl)boronate CAS No. 70558-00-8

Dibutyl ((phenylthio)methyl)boronate

Cat. No.: B14133952
CAS No.: 70558-00-8
M. Wt: 280.2 g/mol
InChI Key: JIOPSMXZVXIUKV-UHFFFAOYSA-N
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Description

Dibutyl ((phenylthio)methyl)boronate is a boron-containing organic compound that features a phenylthio group attached to a methyl group, which is further bonded to a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl ((phenylthio)methyl)boronate can be synthesized through various methods. One common approach involves the reaction of phenylthio-substituted methyl boronates with dibutyl borate under controlled conditions. The reaction typically requires the use of a base such as lithium diisopropylamide (LDA) to deprotonate the phenylthio-methyl group, followed by the addition of dibutyl borate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl ((phenylthio)methyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Aryl-substituted boronates.

Scientific Research Applications

Dibutyl ((phenylthio)methyl)boronate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl ((phenylthio)methyl)boronate involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The phenylthio group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the phenylthio group.

    Dibutyl borate: Similar boronate ester but without the phenylthio-methyl group.

    Phenylthio-substituted methyl boronates: Similar structure but with different alkyl groups.

Uniqueness

Dibutyl ((phenylthio)methyl)boronate is unique due to the presence of both the phenylthio group and the boronate ester, which confer distinct reactivity and versatility in various chemical reactions. This combination allows for selective modifications and applications in diverse fields.

Properties

CAS No.

70558-00-8

Molecular Formula

C15H25BO2S

Molecular Weight

280.2 g/mol

IUPAC Name

dibutoxy(phenylsulfanylmethyl)borane

InChI

InChI=1S/C15H25BO2S/c1-3-5-12-17-16(18-13-6-4-2)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3

InChI Key

JIOPSMXZVXIUKV-UHFFFAOYSA-N

Canonical SMILES

B(CSC1=CC=CC=C1)(OCCCC)OCCCC

Origin of Product

United States

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